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molecular formula C14H14F3NO3 B8327139 5-Cyclohex-1-enyl-6-(2,2,2-trifluoroethoxy)nicotinic acid

5-Cyclohex-1-enyl-6-(2,2,2-trifluoroethoxy)nicotinic acid

Cat. No. B8327139
M. Wt: 301.26 g/mol
InChI Key: GXCCUBJIBPAAQY-UHFFFAOYSA-N
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Patent
US08629166B2

Procedure details

5-Cyclohex-1-enyl-6-(2,2,2-trifluoroethoxy)nicotinic acid methylester (0.03 g, 95.2 μmol) was combined with THF (0.3 mL) and water (0.15 mL) to give a light yellow solution. Lithium hydroxide hydrate (7.99 mg, 190 μmol) was added under argon. The reaction mixture was stirred at room temperature overnight, poured into 2 mL 2 M HCl and extracted with i-propyl acetate (2×20 mL). The organic layers were combined, dried with Na2SO4 and concentrated in vacuo to give the title compound (30 mg, quant) as white solid that was used in the subsequent reactions without further purification; MS (ESI) 300.2 (M−H)−.
Name
5-Cyclohex-1-enyl-6-(2,2,2-trifluoroethoxy)nicotinic acid methylester
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Lithium hydroxide hydrate
Quantity
7.99 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:22])[C:4]1[CH:9]=[C:8]([C:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]=2)[C:7]([O:16][CH2:17][C:18]([F:21])([F:20])[F:19])=[N:6][CH:5]=1.C1COCC1.O.[OH-].[Li+].Cl>O>[C:10]1([C:8]2[C:7]([O:16][CH2:17][C:18]([F:21])([F:19])[F:20])=[N:6][CH:5]=[C:4]([CH:9]=2)[C:3]([OH:22])=[O:2])[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
5-Cyclohex-1-enyl-6-(2,2,2-trifluoroethoxy)nicotinic acid methylester
Quantity
0.03 g
Type
reactant
Smiles
COC(C1=CN=C(C(=C1)C1=CCCCC1)OCC(F)(F)F)=O
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Lithium hydroxide hydrate
Quantity
7.99 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0.15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a light yellow solution
EXTRACTION
Type
EXTRACTION
Details
extracted with i-propyl acetate (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CCCCC1)C=1C(=NC=C(C(=O)O)C1)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: CALCULATEDPERCENTYIELD 104.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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